molecular formula C20H23NO2 B13452500 Hortiamide

Hortiamide

Cat. No.: B13452500
M. Wt: 309.4 g/mol
InChI Key: YTMPRFNRITVZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hortiamide is a natural product derived from the plant Hortia regia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hortiamide can be synthesized through a nitro reduction reaction. This involves the reaction of 2,4-dinitrobenzene with 2,4-dichloroaniline under appropriate conditions to generate this compound . The specific preparation method may vary depending on the manufacturer.

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Chemical Reactions Analysis

Types of Reactions

Hortiamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Hortiamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Hortiamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .

Comparison with Similar Compounds

Hortiamide can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-[4-(3-methylbut-2-enoxy)phenyl]ethyl]benzamide

InChI

InChI=1S/C20H23NO2/c1-16(2)13-15-23-19-10-8-17(9-11-19)12-14-21-20(22)18-6-4-3-5-7-18/h3-11,13H,12,14-15H2,1-2H3,(H,21,22)

InChI Key

YTMPRFNRITVZFV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.